5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol
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Overview
Description
5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes a hydroxyl group, a chloromethyl group, and a methyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction mixture is heated under reflux for 6-8 hours, followed by quenching with an acid solution .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation of 4-picoline or isonicotinic acid. These methods are preferred due to their high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine carboxaldehyde.
Reduction: Formation of pyridinemethanol derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in nucleophilic substitution reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinemethanol: Lacks the chloromethyl and methyl groups, making it less reactive in certain chemical reactions.
5-Chloromethyl-2-methylpyridine: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
3-Hydroxy-2-methylpyridine: Lacks the chloromethyl group, limiting its use in substitution reactions.
Uniqueness
5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of all three functional groups (hydroxyl, chloromethyl, and methyl) on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5-8(12)7(4-11)6(2-9)3-10-5/h3,11-12H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDHRNXIPTYGEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161176 |
Source
|
Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13983-22-7 |
Source
|
Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013983227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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